molecular formula C23H21ClN2O B11276860 {4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone

{4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone

Cat. No.: B11276860
M. Wt: 376.9 g/mol
InChI Key: WKCOCBOPMVHBOR-UHFFFAOYSA-N
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Description

{4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone typically involves multi-step organic reactions. One common method involves the condensation of 4-chloroaniline with 2-methyl-3,4-dihydroquinoline-1(2H)-one, followed by the introduction of a phenylmethanone group. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, {4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent. Its ability to inhibit specific enzymes and pathways is of particular interest.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzophenone
  • 2-methylquinoline
  • Phenylmethanone derivatives

Uniqueness

What sets {4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone apart from similar compounds is its unique combination of functional groups. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C23H21ClN2O

Molecular Weight

376.9 g/mol

IUPAC Name

[4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-phenylmethanone

InChI

InChI=1S/C23H21ClN2O/c1-16-15-21(25-19-13-11-18(24)12-14-19)20-9-5-6-10-22(20)26(16)23(27)17-7-3-2-4-8-17/h2-14,16,21,25H,15H2,1H3

InChI Key

WKCOCBOPMVHBOR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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